Lariatin A is a naturally occurring cyclic peptide with potent anti-mycobacterial activity. It is produced by the Gram-positive bacterium Rhodococcus jostii K01-B0171 [, ]. This compound belongs to the lasso peptide family, characterized by a unique "lasso" structure [, , ]. This structural motif contributes to its stability and biological activity.
Lariatin A is a lasso peptide produced by the bacterium Rhodococcus jostii K01-B0171. It is recognized for its antimicrobial properties, particularly against mycobacterial strains, including Mycobacterium tuberculosis. Lariatin A belongs to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their unique structural features, which include a macrolactam ring formed by the threading of the C-terminal tail through a loop. This compound has garnered interest due to its potential as a therapeutic agent in combating antibiotic-resistant infections.
Lariatin A is classified as a lasso peptide, which is characterized by its distinct knot-like structure. The precursor peptide, known as LarA, undergoes enzymatic processing to yield the mature lariatin A. The biosynthesis involves several genes, including larA, larB, larC, larD, larE, and larF, which are responsible for the maturation and export of the peptide from the producing organism. The classification of lariatin A as a lasso peptide is significant due to its unique topology and bioactivity.
The synthesis of lariatin A can be achieved through both natural biosynthetic pathways and synthetic approaches. The natural production involves:
The production process includes:
Lariatin A exhibits a complex molecular structure characterized by:
The molecular formula of lariatin A is C₁₈H₃₃N₃O₅S. Its molecular weight is approximately 397.54 g/mol. The unique topology contributes to its resistance against proteolytic degradation.
Lariatin A undergoes several chemical reactions during its biosynthesis:
The stability of lariatin A in various conditions has been studied using proteolytic enzymes like trypsin and chymotrypsin, confirming its resilience against enzymatic cleavage due to its unique structure.
Lariatin A exerts its antimicrobial effects primarily through:
Studies indicate that residues Tyr6, Gly11, and Asn14 are critical for its anti-mycobacterial activity, while Val15, Ile16, and Pro18 enhance this activity further. This mechanism underscores the importance of specific amino acid sequences in determining bioactivity.
The compound's stability against proteases enhances its potential therapeutic applications in treating resistant infections.
Lariatin A has promising applications in various scientific fields:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3